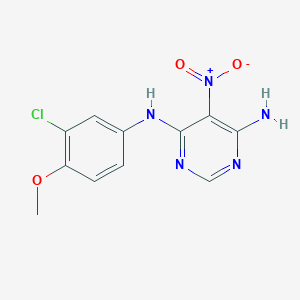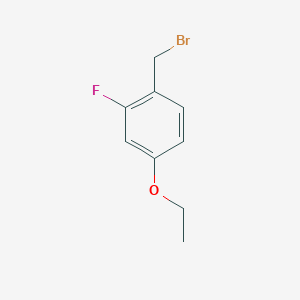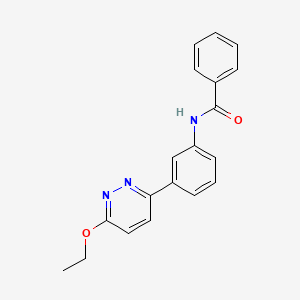
N-(3-chloro-4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring and the phenyl ring, connected by a nitrogen atom. The positions and orientations of the substituent groups (nitro, amino, chloro, and methoxy) would significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “N-(3-chloro-4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine” could participate in various chemical reactions. The nitro group could undergo reduction reactions, the amino groups could participate in condensation reactions, and the chloro group could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the nitro, amino, chloro, and methoxy groups could affect its solubility, reactivity, and stability .Applications De Recherche Scientifique
Antiviral Activity
A study by Hocková et al. (2003) on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues revealed that several 5-substituted 2,4-diaminopyrimidine derivatives significantly inhibited retrovirus replication in cell culture. This highlights the potential application of similar pyrimidine derivatives in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthetic Methodologies
Research into the synthesis of tetrahydropteridine C6-stereoisomers by Bailey et al. (1992) involving chiral N1-protected vicinal diamines showcases the advanced synthetic methodologies that can be applied to pyrimidine derivatives. This research provides a pathway for the synthesis of complex molecules with potential applications in medicinal chemistry (Bailey, Chandrasekaran, & Ayling, 1992).
Electrochemical Properties
Liou and Lin (2009) synthesized a new triphenylamine-containing aromatic diamine with potential applications in the development of electrochromic materials. This research underscores the importance of pyrimidine derivatives in the creation of novel materials with specific electrochemical properties (Liou & Lin, 2009).
Thermal and Mechanical Properties
Huang et al. (2017) reported on the synthesis and characterization of organosoluble, thermally stable, and hydrophobic polyimides derived from pyrimidine-containing monomers. This highlights the role of pyrimidine derivatives in the development of new materials with desirable physical properties (Huang, Chen, Mei, Li, Liu, & Wei, 2017).
Environmental Applications
Pignatello and Sun (1995) explored the complete oxidation of certain organic compounds in water by the photoassisted Fenton reaction, indicating the potential environmental applications of pyrimidine derivatives in pollutant degradation processes (Pignatello & Sun, 1995).
Mécanisme D'action
Target of Action
The primary target of the compound N4-(3-chloro-4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell adhesion, migration, and differentiation.
Mode of Action
It is known to interact with its target, the ephrin type-b receptor 4 . The interaction between the compound and its target may lead to changes in the receptor’s activity, which could influence various cellular processes.
Biochemical Pathways
Given its target, it is likely that it influences pathways related to cell adhesion, migration, and differentiation . The downstream effects of these changes could have significant impacts on cellular function and behavior.
Result of Action
Given its target, it is likely that it influences cell adhesion, migration, and differentiation . These changes could have significant impacts on cellular function and behavior.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N4-(3-chloro-4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its target and how it is metabolized in the body .
Safety and Hazards
Propriétés
IUPAC Name |
4-N-(3-chloro-4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O3/c1-20-8-3-2-6(4-7(8)12)16-11-9(17(18)19)10(13)14-5-15-11/h2-5H,1H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIVRTVVDOEJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(3-chloro-4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((4-(tert-butyl)phenyl)sulfonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2692514.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2692515.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2692517.png)
![(2,4-dimethylphenyl)(1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2692519.png)
![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2692520.png)


![1-(tert-butyl)-6-butyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2692524.png)
![Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate](/img/structure/B2692525.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2692532.png)